molecular formula C5H4BrNOS B8813687 5-BROMOTHIOPHENE-2-CARBOXALDEHYDE OXIME

5-BROMOTHIOPHENE-2-CARBOXALDEHYDE OXIME

Cat. No.: B8813687
M. Wt: 206.06 g/mol
InChI Key: URLSTLFAZRSULI-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carboxaldehyde oxime is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and an oxime group in the 5- and 2- positions, respectively, makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromothiophene-2-carboxaldehyde oxime typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

5-Bromothiophene-2-carboxaldehyde+Hydroxylamine Hydrochloride5-Bromothiophene-2-carboxaldehyde oxime+HCl\text{5-Bromothiophene-2-carboxaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 5-Bromothiophene-2-carboxaldehyde+Hydroxylamine Hydrochloride→5-Bromothiophene-2-carboxaldehyde oxime+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-2-carboxaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Bromothiophene-2-carboxaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-bromothiophene-2-carboxaldehyde oxime largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various physiological effects. The oxime group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carboxaldehyde: Lacks the oxime group, making it less versatile in certain chemical reactions.

    2-Thiophenecarboxaldehyde: Lacks both the bromine atom and the oxime group, resulting in different reactivity and applications.

    5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of a bromine atom, leading to different chemical properties.

Uniqueness

5-Bromothiophene-2-carboxaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H

InChI Key

URLSTLFAZRSULI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-5-formylthiophene (2.5 mL, 21 mmol) and pyridine (25 mL) was added hydroxylamine hydrochloride (2.2 g, 32 mmol) on an ice bath, then, the solution was stirred overnight at room temperature. This reaction mixture was concentrated in vacuo, then, partitioned with water (50 mL), ethyl acetate (50 mL) then 1N hydrochloric acid solution (50 mL). The organic layer was separated, sequentially washed with an aqueous solution of saturated sodium bicarbonate and brine, and then, dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was washed with heptane-ethyl acetate (30:1), and the title compound (4.3 g, 21 mmol, 98%) was obtained as a light brown solid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Yield
98%

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